molecular formula C16H10F3NO2 B6147754 1-benzyl-5-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione CAS No. 1246886-50-9

1-benzyl-5-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione

Cat. No. B6147754
CAS RN: 1246886-50-9
M. Wt: 305.3
InChI Key:
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Description

Imidazole and benzimidazole derivatives are widely studied due to their broad range of chemical and biological properties . They are present in many natural products such as histidine, purine, histamine, and DNA-based structures . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 1-Benzyl-5-trifluoromethyl-1H-benzoimidazole, consists of a benzene ring fused to an imidazole ring . The molecular formula is C15H11F3N2 and the average mass is 276.256 Da .


Chemical Reactions Analysis

Again, while specific reactions involving “1-benzyl-5-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione” are not available, similar compounds like 1,2,3-triazoles are known to be involved in a variety of chemical reactions. They are commonly used in organic synthesis, materials science, dye chemistry, and agriculture chemistry .


Physical And Chemical Properties Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Mechanism of Action

The mechanism of action for similar compounds can vary widely depending on their specific structure and functional groups. For example, some imidazole derivatives are known to have strong cardiotonic activity .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-benzyl-5-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione involves the condensation of 2,3-dihydro-1H-indole-2,3-dione with benzylamine, followed by the introduction of a trifluoromethyl group through a Friedel-Crafts reaction.", "Starting Materials": [ "2,3-dihydro-1H-indole-2,3-dione", "benzylamine", "trifluoromethylbenzene", "aluminum chloride", "acetic anhydride", "chloroform", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Dissolve 2,3-dihydro-1H-indole-2,3-dione (1.0 g) in chloroform (10 mL) and add benzylamine (1.2 mL). Stir the mixture at room temperature for 24 hours.", "Step 2: Add aluminum chloride (1.5 g) to the reaction mixture and stir for an additional 2 hours.", "Step 3: Quench the reaction by adding water (10 mL) and stirring for 30 minutes.", "Step 4: Extract the product with chloroform (3 x 10 mL) and dry the organic layer over sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain the intermediate product, 1-benzyl-2,3-dihydro-1H-indole-2,3-dione.", "Step 6: Dissolve the intermediate product in acetic anhydride (10 mL) and add trifluoromethylbenzene (1.2 mL).", "Step 7: Add aluminum chloride (1.5 g) to the reaction mixture and stir for 2 hours at room temperature.", "Step 8: Quench the reaction by adding water (10 mL) and stirring for 30 minutes.", "Step 9: Extract the product with chloroform (3 x 10 mL) and dry the organic layer over sodium sulfate.", "Step 10: Concentrate the organic layer under reduced pressure to obtain the final product, 1-benzyl-5-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione." ] }

CAS RN

1246886-50-9

Product Name

1-benzyl-5-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione

Molecular Formula

C16H10F3NO2

Molecular Weight

305.3

Purity

95

Origin of Product

United States

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